3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid
Description
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid (CAS 152460-09-8) is a nitro-substituted benzoic acid derivative featuring a pyridin-2-yl ethylamino moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₂N₃O₄, with a molecular weight of 293.27 g/mol.
Properties
IUPAC Name |
3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAWEKYCJCHJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Amination: The nitrobenzene derivative undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Coupling with Pyridine: The final step involves coupling the aminated benzene derivative with a pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Coupling Agents: EDCI, DCC, palladium catalysts.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as developing new drugs or studying drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interaction with Receptors: It can bind to cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The nitro group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related benzoic acid derivatives and their distinguishing features:
Structural and Functional Differences
- Substituent Position and Type: The target compound’s pyridin-2-yl ethylamino group contrasts with analogues featuring pyridin-3-yl (CAS 641569-94-0) or pyrimidinyl (CAS 240136-69-0) substituents. Pyridin-2-yl’s nitrogen position may enhance metal coordination or hydrogen-bonding interactions compared to pyridin-3-yl derivatives . Ester vs. Heterocyclic Modifications: CAS 1220018-84-7 substitutes the pyridine ring with a tetrahydro-2H-pyran group, reducing aromaticity and altering solubility and conformational flexibility .
- Electronic Effects: The nitro group at C3 in the target compound induces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to non-nitro analogues. This could enhance ionization in physiological environments .
Molecular Weight and Solubility :
- The target compound (293.27 g/mol) is lighter than pyrimidine-containing analogues (e.g., CAS 641569-94-0: 357.35 g/mol), suggesting better diffusion across membranes. However, the carboxylic acid group may offset this by increasing aqueous solubility .
Biological Activity
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 273.27 g/mol. Its structure features a nitro group and a pyridine ring, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
This compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bacterial cell death.
2. Antiproliferative Effects
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate its potential as an anticancer agent.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 3.0 |
The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
3. Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes, including cathepsins B and L, which are involved in protein degradation pathways. This inhibition enhances proteasomal activity, suggesting a role in regulating cellular homeostasis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Binding: The carboxyl group forms salt bridges and hydrogen bonds with enzyme active sites, enhancing binding affinity.
- Cellular Uptake: The pyridine moiety aids in cellular permeability, allowing effective intracellular concentrations.
- Modulation of Signaling Pathways: It influences pathways related to apoptosis and cell cycle regulation, contributing to its antiproliferative effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various models:
- Antimicrobial Efficacy Study: A study evaluated the compound against clinical isolates of MRSA and found it significantly reduced biofilm formation by over 90%, indicating its potential in treating resistant infections .
- Cancer Cell Line Evaluation: In a comparative study with standard chemotherapeutics, this compound showed superior growth inhibition in MCF-7 cells compared to doxorubicin .
- Enzyme Activity Modulation: Research demonstrated that this compound activates the autophagy-lysosome pathway in fibroblasts, suggesting its role in enhancing protein degradation systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
